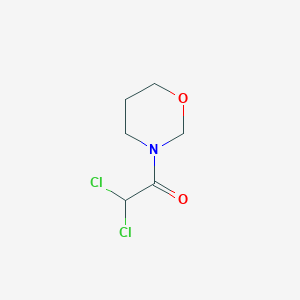
2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one is a chemical compound with a unique structure that includes both dichloro and oxazinan groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dichloroacetyl chloride with 1,3-oxazinan-3-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: The oxazinan ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted ethanones, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The dichloro groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The oxazinan ring may also interact with biological receptors, modulating their activity.
類似化合物との比較
Similar Compounds
2,2-Dichloro-1-(1,3-oxazinan-3-yl)ethan-1-one: Known for its unique combination of dichloro and oxazinan groups.
2,2-Dichloro-1-(1,3-oxazolidin-3-yl)ethan-1-one: Similar structure but with an oxazolidin ring instead of oxazinan.
2,2-Dichloro-1-(1,3-thiazinan-3-yl)ethan-1-one: Contains a thiazinan ring, offering different chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a versatile platform for the development of new compounds with tailored properties.
特性
CAS番号 |
71526-29-9 |
|---|---|
分子式 |
C6H9Cl2NO2 |
分子量 |
198.04 g/mol |
IUPAC名 |
2,2-dichloro-1-(1,3-oxazinan-3-yl)ethanone |
InChI |
InChI=1S/C6H9Cl2NO2/c7-5(8)6(10)9-2-1-3-11-4-9/h5H,1-4H2 |
InChIキー |
AMFAQIWXZBNCDW-UHFFFAOYSA-N |
正規SMILES |
C1CN(COC1)C(=O)C(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















